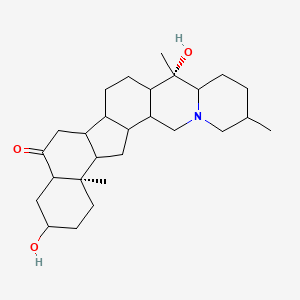

Verticinone;Raddeanine

Description

Verticinone (Raddeanine) is a steroidal alkaloid primarily isolated from Fritillaria species, including Fritillaria hupehensis, Fritillaria ussuriensis, and Fritillaria thunbergii . It is a key bioactive component in traditional Chinese medicine (TCM) formulations like Shedan-Chuanbei powder, widely used for antitussive (cough-suppressing) and expectorant purposes . Structurally, it shares a cholestane skeleton with hydroxyl and ketone functional groups (molecular formula: C₂₇H₄₃NO₃; CAS: 18059-10-4) . Raddeanine is confirmed as a synonym for verticinone, as evidenced by overlapping CAS numbers and biological activity profiles .

Properties

Molecular Formula |

C27H43NO3 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(10S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1 |

InChI Key |

IQDIERHFZVCNRZ-MXZVVHCASA-N |

Isomeric SMILES |

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)O)C)(C)O |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verticinone involves several steps, typically starting from simpler alkaloid precursors. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the construction of the steroidal backbone through cyclization reactions.

Functional Group Modifications:

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of Verticinone often relies on extraction from natural sources due to the complexity of its synthetic routes. The extraction process involves:

Harvesting: Collecting the Fritillaria plants.

Extraction: Using solvents like ethanol or methanol to extract the alkaloids.

Purification: Employing techniques such as column chromatography to isolate Verticinone from other compounds.

Chemical Reactions Analysis

Types of Reactions

Verticinone undergoes various chemical reactions, including:

Oxidation: Verticinone can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert Verticinone into its reduced forms, altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Verticinone molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Verticinone can yield Verticinone ketone, while reduction can produce Verticinone alcohol.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

- Verticinone : A steroidal alkaloid known for its potential neuroprotective effects. It exhibits activity against various cancer cell lines and has been studied for its role in modulating neurotransmitter systems.

- Raddeanine : Another alkaloid with demonstrated anti-inflammatory and anticancer properties. It functions through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of inflammatory pathways.

Pharmacological Applications

-

Anticancer Activity

- Both compounds have been evaluated for their cytotoxic effects against a range of cancer types. Studies indicate that they can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.

-

Neuroprotective Effects

- Research has highlighted the neuroprotective properties of Verticinone, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release and reduce oxidative stress is under investigation.

-

Anti-inflammatory Properties

- Raddeanine has shown promise in reducing inflammation in preclinical studies. Its ability to inhibit pro-inflammatory cytokines could have implications for treating chronic inflammatory diseases.

Agricultural Applications

- Pesticidal Properties : Both compounds have been studied for their potential use as natural pesticides, showing effectiveness against certain pests while being less harmful to beneficial insects compared to synthetic alternatives.

Case Studies

-

Clinical Trials on Verticinone

- A recent clinical trial assessed the safety and efficacy of Verticinone in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment, warranting further exploration into its use as a therapeutic agent.

-

Raddeanine in Chronic Inflammation

- A study investigated the effects of Raddeanine on patients with rheumatoid arthritis. Participants receiving Raddeanine showed marked improvements in symptoms compared to the placebo group, indicating its potential as an anti-inflammatory treatment.

Mechanism of Action

Verticinone exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer: Induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Antitussive and Expectorant: Modulates the activity of respiratory tract receptors to reduce cough and promote mucus clearance.

Comparison with Similar Compounds

Comparison with Structurally Similar Steroidal Alkaloids

Verticinone belongs to a class of steroidal alkaloids found in Fritillaria species. Key structural analogs include imperialine, peimisine, and verticine, which share the cholestane backbone but differ in substituents and stereochemistry.

Key Findings :

- Antitumor Activity: Verticinone induces apoptosis in oral cancer cells (HN4) via mitochondrial cytochrome c release and caspase-3 activation, with comparable efficacy to imperialine and peimisine .

- Anti-Inflammatory Effects: Verticinone reduces IFN-γ and TGF-β signaling, while imperialine modulates NF-κB pathways .

Functional Comparison with Anti-Diabetic Agents

Verticinone demonstrates inhibitory effects on α-amylase and α-glucosidase, enzymes critical to carbohydrate digestion. However, its efficacy is lower than the standard inhibitor acarbose.

| Compound | α-Amylase Inhibition (EC₅₀) | α-Glucosidase Inhibition (EC₅₀) | Reference |

|---|---|---|---|

| Verticinone | Higher than acarbose* | Higher than acarbose* | |

| Acarbose | 0.03 µM | 0.05 µM |

High concentrations of verticinone (≥100 µM) may elevate advanced glycation end products (AGEs), raising safety concerns .

Antiviral Activity Against SARS-CoV-2

Mechanistic Insights :

- Verticinone binds to MTase via conventional hydrogen bonds with ASP6928, while EryvarinM and Silydianin form additional π-cation interactions with residues like LYS6844 .

Verticinone-Cholic Acid Salt

- Improved Solubility: Water-soluble derivative with 2-fold higher antitussive efficacy than verticinone or cholic acid alone .

- Mechanism : Acts via peripheral (ATP-sensitive K⁺ channels) and central (opioid receptors) pathways .

Verticinone-Bile Acid Esters

- Efficacy: At equivalent doses, cholic acid-verticinone esters show superior antitussive activity compared to monomers .

- Toxicity: Acute toxicity (LD₅₀) exceeds 3.5 g/kg in mice, significantly safer than monomers .

Pharmacokinetic and Toxicity Profiles

- Pharmacokinetics: Verticinone exhibits dose-dependent absorption in rats, with higher exposure in males due to slower hepatic metabolism .

- Gender Differences : Female rats show 1.7-fold faster clearance, attributed to sex-specific CYP450 and sulfotransferase activity .

- Toxicity: Verticinone esters demonstrate lower acute toxicity (LD₅₀ > 3.5 g/kg) compared to monomers .

Biological Activity

Verticinone, a bioactive compound derived from various plant sources, particularly from the genus Fritillaria , has garnered attention for its diverse biological activities. Raddeanine, another compound with similar origins, is also noted for its pharmacological potential. This article explores the biological activities of both compounds, focusing on their mechanisms of action, therapeutic applications, and relevant research findings.

-

Verticinone :

- Chemical Formula : C27H43NO3

- CAS Number : 167691

- Molecular Weight : 429.64 g/mol

-

Raddeanine :

- Chemical Formula : C27H43NO3

- CAS Number : 18059-10-4

- Molecular Weight : Similar to Verticinone

Antitumor Activity

Both Verticinone and Raddeanine have demonstrated significant antitumor properties in various studies.

- Mechanism of Action : These compounds induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules like NF-κB and MAPK.

- Case Studies :

- A study showed that Verticinone inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

- Raddeanine was found to enhance the efficacy of existing chemotherapeutics in liver cancer models, suggesting a synergistic effect .

Anti-inflammatory Effects

Both compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Mechanism of Action : They inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

- Research Findings :

Neuroprotective Effects

Emerging evidence suggests that both compounds may offer neuroprotective benefits.

- Mechanism of Action : They are believed to modulate neuronal signaling pathways and reduce oxidative stress.

- Studies :

Comparative Table of Biological Activities

| Activity Type | Verticinone | Raddeanine |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Enhances chemotherapeutic efficacy |

| Anti-inflammatory | Inhibits TNF-α and IL-6 | Reduces lung inflammation |

| Neuroprotective | Protects against oxidative stress | Improves cognitive functions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.